N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea
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Overview
Description
N-(2,4-Difluorophenyl)-N’-[2-(1H-indol-2-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both indole and difluorophenyl groups, suggests potential biological activity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-N’-[2-(1H-indol-2-yl)phenyl]urea typically involves the reaction of 2,4-difluoroaniline with an isocyanate derivative of 2-(1H-indol-2-yl)phenyl. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-N’-[2-(1H-indol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the difluorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-N’-[2-(1H-indol-2-yl)phenyl]urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-N’-phenylurea: Lacks the indole group, potentially less bioactive.
N-(2,4-Difluorophenyl)-N’-(2-pyridyl)urea: Contains a pyridine ring instead of an indole, different electronic properties.
N-(2,4-Difluorophenyl)-N’-(2-thienyl)urea: Contains a thiophene ring, different reactivity.
Uniqueness
N-(2,4-Difluorophenyl)-N’-[2-(1H-indol-2-yl)phenyl]urea is unique due to the presence of both difluorophenyl and indole groups, which may confer distinct biological and chemical properties compared to other urea derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
917966-23-5 |
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Molecular Formula |
C21H15F2N3O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(1H-indol-2-yl)phenyl]urea |
InChI |
InChI=1S/C21H15F2N3O/c22-14-9-10-19(16(23)12-14)26-21(27)25-18-8-4-2-6-15(18)20-11-13-5-1-3-7-17(13)24-20/h1-12,24H,(H2,25,26,27) |
InChI Key |
LANSHFPZOFCXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3NC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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